molecular formula C25H32N4O4S B11545036 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide

N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide

Cat. No.: B11545036
M. Wt: 484.6 g/mol
InChI Key: QEXQWINTTHJKEX-LGJNPRDNSA-N
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Description

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a nitrophenyl group, a bis(2-methylpropyl)amino group, and a sulfanylacetohydrazide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of a suitable aromatic compound to introduce the nitro group, followed by the introduction of the bis(2-methylpropyl)amino group through nucleophilic substitution. The final step involves the condensation of the intermediate with 2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yield and purity, and implementing continuous flow processes to ensure consistent production. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can help in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bis(2-methylpropyl)amino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation. Reaction conditions such as temperature, pressure, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while oxidation can produce nitroso or nitro derivatives.

Scientific Research Applications

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide
  • N’-[(E)-{2-[bis(2-methylpropyl)amino]-4-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide
  • N’-[(E)-{2-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide lies in its specific structural features, such as the position of the nitro group and the presence of the bis(2-methylpropyl)amino group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H32N4O4S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-phenacylsulfanylacetamide

InChI

InChI=1S/C25H32N4O4S/c1-18(2)14-28(15-19(3)4)23-11-10-22(29(32)33)12-21(23)13-26-27-25(31)17-34-16-24(30)20-8-6-5-7-9-20/h5-13,18-19H,14-17H2,1-4H3,(H,27,31)/b26-13+

InChI Key

QEXQWINTTHJKEX-LGJNPRDNSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CSCC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CSCC(=O)C2=CC=CC=C2

Origin of Product

United States

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